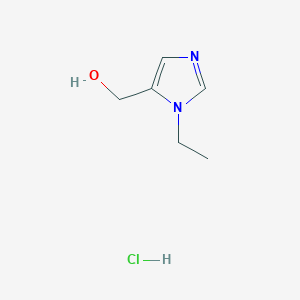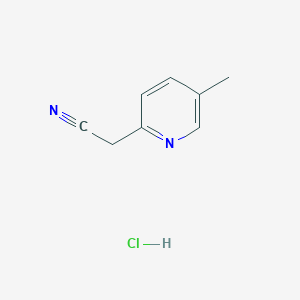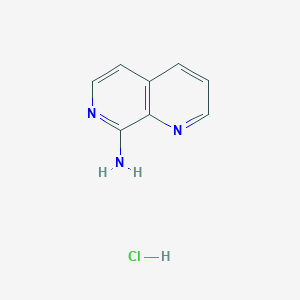![molecular formula C16H17NO2 B1431615 Methyl 3-[2-(dimethylamino)phenyl]benzoate CAS No. 1415819-81-6](/img/structure/B1431615.png)
Methyl 3-[2-(dimethylamino)phenyl]benzoate
説明
“Methyl 3-[2-(dimethylamino)phenyl]benzoate” is a chemical compound with the molecular formula C16H17NO2 . It contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic tertiary amine .
Molecular Structure Analysis
The molecule contains a total of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It has 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic tertiary amine .Chemical Reactions Analysis
Esters, like “this compound”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . Its molecular weight is 255.31 g/mol.Safety and Hazards
生化学分析
Biochemical Properties
Methyl 3-[2-(dimethylamino)phenyl]benzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s ester and amine groups allow it to participate in various biochemical pathways. It can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding carboxylic acid and alcohol. Additionally, the dimethylamino group can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially affecting protein conformation and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling proteins. This compound may also impact gene expression by modulating transcription factors or epigenetic regulators. Furthermore, it can alter cellular metabolism by influencing enzyme activity and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid derivatives that may further interact with cellular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting or activating enzyme activity. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions such as high temperature or acidic pH. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce benzoic acid derivatives, which may further undergo conjugation reactions such as glucuronidation or sulfation. These metabolites can then be excreted from the body. The compound may also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) in redox reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The activity and function of this compound can be modulated by its subcellular localization .
特性
IUPAC Name |
methyl 3-[2-(dimethylamino)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRVUNYRUWXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)




![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
![5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester hydrochloride](/img/structure/B1431549.png)


![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)
